molecular formula C6H9F3O2 B2868360 2-Ethyl-4,4,4-trifluorobutanoic acid CAS No. 769169-19-9

2-Ethyl-4,4,4-trifluorobutanoic acid

Cat. No. B2868360
M. Wt: 170.131
InChI Key: ZNYVBGOPXCRMCX-UHFFFAOYSA-N
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Description

2-Ethyl-4,4,4-trifluorobutanoic acid is a chemical compound with the CAS Number: 769169-19-9 . It has a molecular weight of 170.13 and is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-ethyl-4,4,4-trifluorobutanoic acid . The InChI code is 1S/C6H9F3O2/c1-2-4(5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

2-Ethyl-4,4,4-trifluorobutanoic acid is a liquid at room temperature .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which include structures like 2-Ethyl-4,4,4-trifluorobutanoic acid, are utilized in numerous industrial and commercial applications. However, their degradation in the environment, especially through microbial action, is a significant area of study due to the toxic profiles of the resulting degradation products. Research focuses on understanding the environmental fate of these chemicals and their precursors, identifying microbial degradation pathways, and evaluating the biodegradability of these compounds in various environmental settings like soil and sediment (Liu & Avendaño, 2013).

Developmental Toxicity of Perfluoroalkyl Acids

The developmental toxicity of perfluoroalkyl acids, which are related to compounds like 2-Ethyl-4,4,4-trifluorobutanoic acid, has been a subject of research due to their widespread presence in humans and potential health implications. These studies aim to understand the hazards inherent in these compounds, especially focusing on their effects on development and reproduction in rodent models and potential relevance to human health risk (Lau et al., 2004).

Environmental and Health Concerns of PFAS

The environmental persistence, biomagnification, and potential toxicity of per- and polyfluoroalkyl substances (PFAS), which include structures similar to 2-Ethyl-4,4,4-trifluorobutanoic acid, are of considerable concern. Research in this area primarily focuses on understanding the levels of these compounds in drinking water and assessing the health risks associated with regular consumption. The studies also explore the effectiveness of various treatment methods in removing these substances from water sources (Domingo & Nadal, 2019).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H227, H314, and H335 . These indicate that it is flammable, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-2-4(5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYVBGOPXCRMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,4,4-trifluorobutanoic acid

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (17.1 g, 169 mmol) in THF (180 mL) was stirred under nitrogen at 0° C. n-Butyl lithium (n-BuLi-67.6 mL, 2.5 M in hexane) was added dropwise over 15 min and the resulting solution stirred for 0.5 h at 0° C. After this time period, the reaction was cooled to −78° C., and 4,4,4-trifluorobutyric acid (10.0 g, 70.4 mmol) in THF (20 mL) was added dropwise over 0.5 h. The resulting solution was stirred for an additional 0.5 h at −78° C. After this time period, ethyl iodide (6.19 mL, 77.4 mmol) was added dropwise over 15 min. The resulting solution was stirred for 15 min. at −78° C. then warmed to 25° C. for 24 h. After this time period, the reaction mixture was quenched by slow addition of H2O (˜20 mL). After concentration, the residue was acidified to pH 1 with 2 N aq. HCl and then extracted with Et2O (400 mL). The organic layer was then dried using MgSO4. After concentration, the resulting residue was used directly in the next reaction without further purification.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
67.6 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.19 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
H Nguyen - 2021 - uh-ir.tdl.org
Chapter 1: 1-Aminopyridinium ylides are efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C–H bonds in carboxylic acid derivatives. The efficiency of …
Number of citations: 0 uh-ir.tdl.org

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